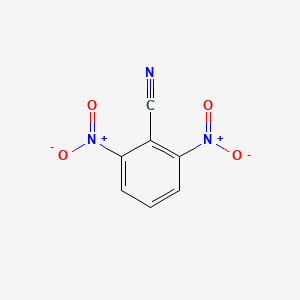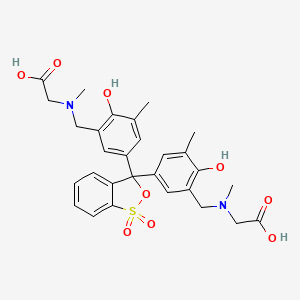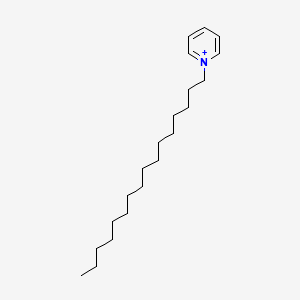
2,6-Dinitrobenzonitrile
Übersicht
Beschreibung
2,6-Dinitrobenzonitrile is an organic compound with the molecular formula C7H3N3O4 and a molecular weight of 193.12 g/mol . It consists of a benzene ring substituted with two nitro groups at the 2 and 6 positions and a nitrile group at the 1 position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of dyes, explosives, and pesticides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dinitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 2,6-dichlorobenzonitrile. This process involves the reaction of 2,6-dichlorobenzonitrile with nitric acid in the presence of a catalyst, such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dinitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide.
Major Products:
Reduction: 2,6-Diaminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, explosives, and pesticides.
Wirkmechanismus
The mechanism of action of 2,6-Dinitrobenzonitrile primarily involves its ability to undergo reduction and substitution reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions. The nitrile group can also undergo nucleophilic substitution, leading to the formation of various substituted benzonitriles .
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorobenzonitrile: Similar in structure but with chlorine atoms instead of nitro groups.
2,4-Dinitrobenzonitrile: Similar but with nitro groups at the 2 and 4 positions.
2,6-Diaminobenzonitrile: The reduced form of 2,6-Dinitrobenzonitrile with amino groups instead of nitro groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both nitro and nitrile groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2,6-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188714 | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35213-00-4 | |
| Record name | Dinitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2,6-Dinitrobenzonitrile?
A1: this compound crystallizes in an orthorhombic crystal system with the space group Pbcn. Its unit cell dimensions are a = 13.081(6) Å, b = 9.027(4) Å, and c = 6.545(3) Å at 297 K []. The molecule exhibits intermolecular C–H⋯O and C–H⋯N hydrogen bonds, contributing to its packing arrangement within the crystal lattice [].
Q2: Are there any notable intramolecular interactions within the this compound molecule?
A2: While this compound doesn't exhibit the same short contact distances seen in its isomers like 6-methyl-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile, its molecular packing is influenced by hydrogen bonding. Specifically, two C–H⋯O hydrogen bonds and one C–H⋯N hydrogen bond contribute to the formation of molecular sheets within the crystal structure [].
Q3: How does the presence of nitro groups affect the properties of aromatic compounds like this compound?
A3: Nitro groups are strong electron-withdrawing groups, significantly impacting the electronic properties of aromatic compounds. In the context of organic solar cells, incorporating nitro groups into tris-thiophene derivatives, such as 4-[35-(4-aminophenyl)[12,22:25,32-terthiophen]-15-yl]-2,6-dinitrobenzonitrile (C2,5B4TA), influences their electrochemical behavior and photovoltaic performance compared to their non-nitrated counterparts []. This effect arises from the nitro group's ability to modify the frontier molecular orbitals, impacting electron transfer processes relevant to photovoltaic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,1-Benzoxathiin-3-carboxamide, N-[3-(diethylamino)propyl]-3,4-dihydro-6,7-dimethoxy-, 1,1-dioxide](/img/structure/B1207915.png)

![3-[3-(1-Methylpropyl)phenoxy]-1-(isopropylamino)-2-propanol](/img/structure/B1207917.png)
![[2,7,8-trimethyl-6-(pyridine-3-carbonyloxy)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-5-yl]methyl pyridine-3-carboxylate](/img/structure/B1207918.png)

![[[(2R,3S,4S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1207920.png)
![9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1207921.png)





